molecular formula C21H23N3O5S2 B2911639 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 865592-96-7

2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2911639
CAS No.: 865592-96-7
M. Wt: 461.55
InChI Key: MWGAVQRTBQZPFI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative featuring a 4-methoxyphenoxy group on the acetamide side chain and a piperidine-1-sulfonyl substituent at the 6-position of the benzothiazole ring. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, as observed in structurally related compounds .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-15-5-7-16(8-6-15)29-14-20(25)23-21-22-18-10-9-17(13-19(18)30-21)31(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGAVQRTBQZPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of a benzo[d]thiazole moiety and a piperidine sulfonamide group, suggests various biological activities. This article reviews its biological activity, focusing on antitumor, anti-inflammatory, and antimicrobial properties, as well as its mechanism of action.

  • IUPAC Name : 2-(4-methoxyphenoxy)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
  • Molecular Formula : C21H25N3O5S2
  • Molar Mass : 463.57 g/mol
  • CAS Number : 587841-83-6

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, revealing its potential in multiple therapeutic areas:

Antitumor Activity

Research indicates that compounds similar to 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide exhibit notable antitumor effects. For instance:

  • Mechanism : The compound may inhibit key signaling pathways involved in tumor growth, particularly those related to receptor tyrosine kinases (RTKs) and BRAF mutations.
  • Case Studies : A study on related pyrazole derivatives showed effective inhibition of BRAF(V600E), a common mutation in melanoma, suggesting that modifications to the structure can enhance activity against specific cancer types .
CompoundTargetActivity
2-Methoxyphenoxy derivativesBRAF(V600E)Inhibition of cell proliferation
Piperidine sulfonamide derivativesEGFRReduced tumor growth

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties:

  • Mechanism : It potentially modulates inflammatory cytokine production, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Findings : Similar compounds have shown to inhibit the production of TNF-alpha and nitric oxide (NO), leading to reduced inflammation .
StudyEffect Observed
Pyrazole derivativesDecreased TNF-alpha levelsPotential for treating inflammatory diseases
Piperidine derivativesInhibition of NO productionAnti-inflammatory potential

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, the compound demonstrates antimicrobial properties:

  • Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.
  • Research Findings : Related compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis .
Compound ClassTarget PathogenActivity Level
Pyrazole derivativesMycobacterium tuberculosis>90% inhibition
Sulfonamide derivativesVarious bacteriaModerate to high

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy:

  • Substituents on the phenoxy group enhance interaction with target proteins.
  • Variations in the piperidine ring can affect solubility and bioavailability.
  • Thiazole ring modifications may improve selectivity towards cancer cells versus healthy cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Benzothiazole Substituent Acetamide Side Chain Biological Activity (Key Findings) Source
Target Compound 6-(Piperidin-1-ylsulfonyl) 2-(4-Methoxyphenoxy) Not explicitly reported; inferred multitarget potential
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) 6-((4-Fluorobenzyl)oxy) 2-(1H-1,2,4-triazol-3-ylthio) Anticonvulsant (ED₅₀ = 54.8 mg/kg in MES test; PI = 9.30)
N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (21) 6-(Trifluoromethyl) 2-(4-(Prop-2-yn-1-yloxy)phenyl) Kinase inhibition (synthesis focus)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Piperazine-sulfonyl linked to benzothiazole Antimicrobial (gram-positive bacteria)
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide (4l) 6-Methoxy 2-(1-Phenyl-3,4-dihydroisoquinolinyl) Anticancer (HPLC purity 93.2%; structural analysis)

Pharmacological and Physicochemical Properties

  • Target Selectivity : The piperidine sulfonyl group distinguishes the target compound from piperazine-sulfonyl derivatives (e.g., compound 47), which showed antimicrobial activity . Piperidine’s conformational flexibility may favor interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • Heterocyclic Modifications: Compounds with triazole or thioether side chains (e.g., 5j) exhibit potent anticonvulsant activity, suggesting that replacing the methoxyphenoxy group with a triazole could shift therapeutic focus .

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